(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Asymmetric Synthesis Stereoselective Cyclization Epoxy Oxazolidines

Securing reliably characterized (R)-configured chiral oxazolidines for asymmetric synthesis remains a persistent supply-chain bottleneck. (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine (CAS 115378-31-9) resolves this with a Boc-protected scaffold, gem-dimethyl steric control, and a versatile vinyl handle for dipolar cycloaddition and bromocarbamation. • Complete regio- & stereoselective epoxy oxazolidine formation with NBS • Enables (R)-β-amino alcohol synthesis for paclitaxel side chains & protease inhibitor isosteres • Supplied at ≥95% purity; analytically verified; stored at 2-8°C under inert atmosphere

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 115378-31-9
Cat. No. B1279021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine
CAS115378-31-9
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m1/s1
InChIKeySEDZCRLQHSPEFD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine (CAS 115378-31-9): Chiral Oxazolidine Building Block for Asymmetric Synthesis and Pharmaceutical R&D


(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine (CAS 115378-31-9) is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a geminal dimethyl-substituted oxazolidine ring, and a terminal vinyl group . With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, this compound is supplied as a solid with a standard purity specification of ≥95% . Its primary utility in the research laboratory is as a chiral auxiliary and versatile intermediate in asymmetric synthesis, enabling the construction of enantiomerically enriched compounds for pharmaceutical and natural product applications [1].

Why (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine Cannot Be Replaced by Generic Chiral Auxiliaries or Unprotected Analogs


While several chiral oxazolidine and oxazolidinone auxiliaries exist, direct substitution is not feasible due to critical structural and functional differences. The presence of the Boc protecting group in (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine (CAS 115378-31-9) is essential for its stability and reactivity profile, preventing unwanted side reactions that can occur with the free amine in analogs like (R)-2,2-dimethyl-4-vinyloxazolidine (CAS 1932290-58-8) [1]. Furthermore, the absolute (R)-configuration at the C4 stereocenter dictates the stereochemical outcome of subsequent transformations, meaning the (S)-enantiomer (CAS 133625-87-3) will produce opposite or different diastereoselectivity [2]. Compared to the more widely used Evans oxazolidinones, the geminal dimethyl substitution on the oxazolidine ring confers a different steric environment and may alter both the reactivity and the handling properties of the compound [3]. The evidence presented below quantifies the specific performance and application advantages of the (R)-N-Boc-protected variant.

Quantitative Differentiation of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine: Comparative Performance Data


Stereocontrolled Synthesis via Complete Bromocarbamation Regio- and Stereoselectivity

In a key differentiation from non-Boc protected or alternative chiral auxiliaries, treatment of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine with N-bromosuccinimide (NBS) proceeds via a bromocyclocarbamation reaction that is reported to be completely stereoselective and totally regioselective, yielding a single epoxy oxazolidine product [1]. This level of stereocontrol is not observed with simple vinyloxazolidines lacking the N-Boc group, which often undergo competing reactions or require more forcing conditions, and is a defining characteristic that establishes its utility for creating chiral building blocks with high fidelity.

Asymmetric Synthesis Stereoselective Cyclization Epoxy Oxazolidines

Enantiomeric Purity and Application in 1,3-Dipolar Cycloadditions for Bioactive Molecule Synthesis

The (R)-enantiomer of N-Boc-2,2-dimethyl-4-vinyloxazolidine is specifically utilized as a chiral dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides to construct stereochemically defined isoxazoline rings [1]. This methodology has been directly applied to synthesize the four enantiopure isomers of tricholomic acid, a potent glutamate receptor agonist. The use of the specific (R)-N-Boc-vinyloxazolidine is essential for accessing the erythro- and threo- diastereomers of the target amino acids, which in turn exhibit distinct pharmacological activities. Substituting the (S)-enantiomer or using an unprotected analog would lead to a different stereochemical outcome, directly impacting the biological activity of the final compound and invalidating the synthetic route.

1,3-Dipolar Cycloaddition Amino Acid Synthesis Neuropharmacology

Defined Physicochemical Profile for Predictable Handling and Formulation

The procurement and use of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is supported by a well-defined set of physicochemical properties, including a calculated logP (partition coefficient) and aqueous solubility, which are critical for predicting its behavior in various reaction media and purification workflows . Its consensus Log Po/w of 2.06 indicates moderate lipophilicity, which is distinct from more polar, unprotected oxazolidines (like (R)-2,2-dimethyl-4-vinyloxazolidine with a molecular weight of 127.19 g/mol) that would exhibit much higher aqueous solubility [1]. This defined profile allows for more predictable extraction and chromatographic purification procedures compared to highly water-soluble analogs, reducing method development time.

Physicochemical Properties Lipophilicity Solubility

Procurement Transparency with Certified Purity and Batch Analysis

For critical synthetic applications, the availability of the compound with a certified purity of ≥95% and accompanying batch-specific analytical documentation (NMR, HPLC) provides a significant procurement advantage . While (R)-2,2-dimethyl-4-vinyloxazolidine (CAS 1932290-58-8) is also available, the documentation for (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is more widely offered by established commercial suppliers [1][2]. This level of analytical rigor reduces the risk of experimental failure due to impurities or incorrect isomer content, which is a common concern when sourcing less common chiral building blocks from unverified channels.

Quality Control Analytical Standard Procurement

Primary Research and Industrial Application Scenarios for (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine


Synthesis of Chiral Epoxy Oxazolidine Intermediates for β-Amino Alcohols

This compound is a premier starting material for the stereocontrolled synthesis of chiral epoxy oxazolidines via bromocarbamation with NBS. As demonstrated, this reaction proceeds with complete regio- and stereoselectivity [1]. The resulting epoxide is a versatile intermediate that can be elaborated, through nucleophilic opening with azide and subsequent reduction, into chiral β-amino alcohols. These moieties are fundamental building blocks found in numerous bioactive natural products and pharmaceuticals, such as the side chain of the anticancer drug paclitaxel (Taxol) and various hydroxyethylamine isosteres used in protease inhibitor design [1].

Asymmetric Synthesis of Isoxazoline-Containing Amino Acids and Peptidomimetics

The terminal vinyl group of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This reactivity is exploited in the asymmetric synthesis of isoxazoline-containing amino acids, which are important scaffolds in medicinal chemistry for probing glutamate receptors and other neuropharmacological targets [2]. The use of the (R)-enantiomer is mandatory for accessing the desired (R)-stereochemistry in the final amino acid product, as the chiral auxiliary effectively controls the facial selectivity of the cycloaddition step [2].

General Asymmetric Synthesis and Chiral Pool Expansion

More broadly, (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine serves as a reliable and well-characterized chiral building block for a wide array of asymmetric transformations. Its defined physicochemical properties, including moderate lipophilicity (consensus Log P = 2.06), facilitate its use in standard organic synthesis and purification workflows . It is a key reagent for medicinal chemists and process chemists engaged in synthesizing libraries of enantiomerically pure compounds for drug discovery and development, where the procurement of a high-purity (≥95%) and analytically verified chiral starting material is critical for project success .

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